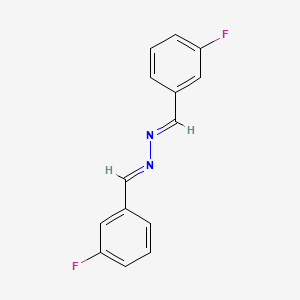
dicarbonyldichlororuthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicarbonyldichlororuthenium can be synthesized through the reduction of polymeric this compound(II) with carboxylate salts in an alcoholic suspension. The reaction typically involves the use of carboxylate salts such as RCO2−Na+ (where R can be Me, Et, Bu t, Ph) and the addition of a monodentate ligand like pyridine or 3-methylpyridine . The reaction conditions are relatively mild, making this a facile and benign synthesis method.
Industrial Production Methods
. The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Dicarbonyldichlororuthenium undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced by carboxylate salts to form dimeric ruthenium(I) complexes.
Substitution: It can participate in substitution reactions where ligands such as pyridine replace one or more of the carbonyl or chloride ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carboxylate salts and monodentate ligands like pyridine. The reactions are typically carried out in alcoholic suspensions under mild conditions .
Major Products
The major products formed from these reactions include dimeric ruthenium(I) complexes with various ligands, such as [Ru(RCO2)(CO)2L]2, where L can be pyridine or 3-methylpyridine .
Aplicaciones Científicas De Investigación
Dicarbonyldichlororuthenium has a wide range of scientific research applications:
Antimicrobial Agent: The compound has demonstrated significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus.
Precursor in Synthesis: It serves as a precursor in the synthesis of various ruthenium complexes, which are used in catalysis and other chemical processes.
Biocompatibility: The compound has shown biocompatibility with mammalian cells at higher concentrations, making it suitable for potential biomedical applications.
Mecanismo De Acción
The mechanism of action of dicarbonyldichlororuthenium as an antimicrobial agent involves the disruption of bacterial membranes and the generation of reactive oxygen species (ROS) under UV irradiation. This leads to the upregulation of stress responses in bacteria, ultimately inhibiting their growth . The compound’s ability to generate ROS is a key factor in its antimicrobial efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Dicarbonyldichloropalladium: Similar to dicarbonyldichlororuthenium, this compound also forms coordination complexes and has applications in catalysis.
Dicarbonyldichloroplatinum: Another similar compound, known for its use in chemotherapy drugs like cisplatin.
Uniqueness
This compound is unique due to its high antimicrobial activity at very low concentrations and its enhanced activity under photoirradiation . This makes it particularly valuable in applications where light-activated antimicrobial properties are desired.
Propiedades
Número CAS |
16369-40-7 |
|---|---|
Fórmula molecular |
C2H2Cl2O2Ru |
Peso molecular |
230.0 g/mol |
Nombre IUPAC |
dichlororuthenium(2+);methanone |
InChI |
InChI=1S/2CHO.2ClH.Ru/c2*1-2;;;/h2*1H;2*1H;/q2*-1;;;+4/p-2 |
Clave InChI |
YUXSREBKKYWMBH-UHFFFAOYSA-L |
SMILES canónico |
[CH-]=O.[CH-]=O.Cl[Ru+2]Cl |
Sinónimos |
dicarbonyldichlororuthenium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1144139.png)



![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)




